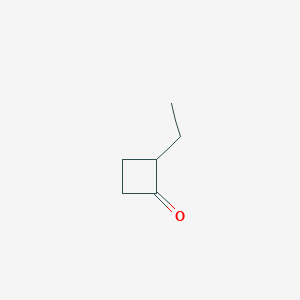

2-Ethylcyclobutanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-5-3-4-6(5)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZIOLFULBXCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336557 | |

| Record name | 2-Ethylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10374-14-8 | |

| Record name | 2-Ethylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylcyclobutanone and Its Derivatives

Direct Synthesis Approaches to the 2-Ethylcyclobutanone Core

Direct methods for forming the fundamental cyclobutanone (B123998) structure are crucial for efficient synthesis. These approaches include pathways induced by radiation, light-driven cycloadditions, and rearrangements of larger ring systems.

Mechanistic Investigations of Radiolytic Formation Pathways for Alkylcyclobutanones

The formation of 2-alkylcyclobutanones (ACBs) is a known consequence of subjecting lipids to ionizing radiation. nih.gov These compounds, including 2-ethylcyclobutanone, are considered unique radiolytic products as they have not been detected in foods processed by other methods like heating or freezing. nih.govnih.gov The primary precursors for these ACBs are triglycerides found in fat-containing foods. nih.govnih.gov

The mechanism involves the irradiation of fatty acids. For example, the four major fatty acids—palmitic acid, stearic acid, oleic acid, and linoleic acid—are converted into 2-dodecylcyclobutanone, 2-tetradecylcyclobutanone, 2-tetradecenylcyclobutanone, and 2-tetradecadienyl-cyclobutanone, respectively. nih.gov The formation is proportional to the fat content and the absorbed radiation dose. nih.gov The process is initiated by the generation of free radicals from the cleavage of triglycerides. nih.govnih.gov These reactive species then undergo a series of reactions leading to the formation of the characteristic four-membered ring of cyclobutanone with an alkyl side chain corresponding to the parent fatty acid.

Table 1: Radiolytic Formation of 2-Alkylcyclobutanones from Fatty Acids

| Precursor Fatty Acid | Resulting 2-Alkylcyclobutanone |

|---|---|

| Palmitic Acid | 2-Dodecylcyclobutanone |

| Stearic Acid | 2-Tetradecylcyclobutanone |

| Oleic Acid | 2-Tetradecenylcyclobutanone |

| Linoleic Acid | 2-Tetradecadienyl-cyclobutanone |

Photochemical Cycloaddition Strategies for the Construction of Cyclobutane (B1203170) Ring Systems

Photochemical [2+2] cycloaddition is a powerful and atom-economical method for synthesizing cyclobutane rings. fishersci.befishersci.ca This reaction involves the union of two olefin (alkene) units under the influence of light to form a four-membered ring. fishersci.cafishersci.ca The versatility of this approach allows for the construction of not only simple cyclobutanes but also complex, multi-cyclic natural products due to its high regio- and stereoselectivity. fishersci.befishersci.ca

Traditionally, these reactions have been initiated by high-energy UV light. fishersci.befishersci.ca However, recent advancements have focused on using visible light in conjunction with transition metal photocatalysts, such as those based on copper(I), ruthenium(II), or iridium(III), to make the process more scalable and environmentally benign. fishersci.bewikipedia.org These catalysts can excite alkenes using lower-energy visible light, enabling them to undergo the desired [2+2] cycloaddition. fishersci.be This strategy is particularly advantageous as it can often overcome challenges associated with conventional enone-alkene photocycloadditions and reduce the need for pre-functionalized substrates. fishersci.beflybase.org

Ring Contraction Reactions as a Synthetic Route to Cyclobutanone Scaffolds

Ring contraction provides an alternative pathway to cyclobutane and cyclobutanone structures from larger, more readily available cyclic precursors. fishersci.nl These methods involve the rearrangement or extrusion of a small molecule from a larger ring, leading to the formation of a smaller, often more strained, carbocycle. fishersci.nl

One notable example is the stereoselective synthesis of substituted cyclobutanes from polysubstituted pyrrolidines (five-membered rings). fishersci.cawikipedia.org In this method, the pyrrolidine (B122466) derivative reacts to form a reactive 1,1-diazene intermediate. Subsequent extrusion of nitrogen gas (N₂) generates a 1,4-biradical species, which rapidly undergoes cyclization to form the cyclobutane ring with a high degree of stereoretention. fishersci.cawikipedia.org This approach has been successfully applied to the synthesis of the natural product piperarborenine B. wikipedia.org Other ring contraction strategies include the Wolff rearrangement and oxidative pinacol (B44631) rearrangements, which have been well-documented for creating cyclobutane scaffolds. fishersci.ca For instance, an original tandem Wittig reaction-ring contraction process has been developed starting from α-hydroxycyclobutanone to produce highly functionalized cyclopropanecarbaldehydes, demonstrating the utility of ring contractions in generating diverse carbocyclic systems. ontosight.ai

Synthesis of Functionalized 2-Ethylcyclobutanone Derivatives and Analogues

The synthesis of more complex derivatives of 2-ethylcyclobutanone often requires multi-step sequences that allow for the introduction of specific functional groups and control of stereochemistry.

Utility of Grignard Reagents in the Preparation of Cyclobutanol (B46151) Precursors for 2-Ethylcyclobutanone Pathways

Grignard reagents (R-Mg-X) are highly effective carbon-based nucleophiles used extensively in organic synthesis to form new carbon-carbon bonds. rqbchemical.comuni.lu A key application is their reaction with carbonyl compounds. nih.gov To synthesize a precursor for 2-ethylcyclobutanone, a Grignard reagent can be reacted with cyclobutanone itself.

Specifically, the addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to cyclobutanone would result in the formation of a tertiary alcohol, 1-ethylcyclobutanol, after an acidic workup. nih.gov This cyclobutanol serves as a direct precursor. Subsequent oxidation of the 1-ethylcyclobutanol would be required to yield 2-ethylcyclobutanone. It is important to note that Grignard reagents are also strong bases, requiring anhydrous (dry) conditions for the reaction to be successful, as they will react with any acidic protons, including those from water or alcohols. uni.lunih.gov The general reaction involves the nucleophilic Grignard carbon attacking the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated to yield the alcohol. nih.gov

Organocatalytic and Enantioselective Methodologies for Chiral Cyclobutanones

The development of organocatalytic and enantioselective methods has revolutionized the synthesis of chiral molecules, including substituted cyclobutanones. americanelements.comfishersci.ca These methods utilize small organic molecules as catalysts to create stereochemically defined products with high efficiency.

Several strategies have been developed. For instance, an enantioselective organocatalytic vinylogous formal [2+2] cycloaddition can produce optically active 1-acyloxycyclobutanecarbaldehydes. americanelements.com Another powerful technique is the enantioselective aldol (B89426) reaction between 2-hydroxycyclobutanone and aromatic aldehydes, catalyzed by amino acids like (S)-tryptophan, which yields 2,2-disubstituted cyclobutanones with high regioselectivity. americanelements.com Furthermore, tandem reactions starting from racemic α-hydroxycyclobutanone and benzylamines, using an organocatalyst, can produce chiral α-(benzylamino)cyclobutanones in good yields and with moderate to high enantioselectivities. mdpi.com These methods often take advantage of the strain in the cyclobutane ring to facilitate subsequent transformations, such as ring expansions, to generate larger, enantiomerically enriched cyclic systems. fishersci.cadsmz.dethegoodscentscompany.com

Multi-Component Reaction Paradigms in Cyclobutanone Chemistry

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product that contains portions of all the initial reactants, represent a highly efficient and atom-economical approach in organic synthesis. In the context of cyclobutanone chemistry, MCRs provide a powerful platform for the construction of complex and diverse derivatives from simple precursors. While direct MCRs for the synthesis of the parent 2-ethylcyclobutanone are not prominently featured in the literature, the principles of MCRs have been successfully applied to the cyclobutanone scaffold to generate a variety of substituted analogs. These reactions showcase the utility of cyclobutanone as a reactive building block in convergent synthetic strategies.

A notable paradigm in this area is the use of cyclobutanone in isonitrile-based MCRs, such as the Ugi and Passerini reactions. acs.orgnih.gov It has been demonstrated that cyclobutanones can indeed participate as the carbonyl component in these reactions, a role that had been previously underexplored. acs.orgacs.org For instance, the Ugi four-component reaction has been successfully performed using cyclobutanone, an amine, a carboxylic acid, and an isonitrile. acs.org These reactions are often significantly enhanced when conducted in water. acs.orgacs.org An example is the reaction of cyclobutanone, benzylamine (B48309), propionic acid, and tert-butyl isocyanide, which yields the corresponding Ugi product. acs.org This demonstrates the viability of cyclobutanone in complex, one-pot transformations to create highly functionalized molecules. acs.org

Another significant multi-component approach is the Mannich reaction. A direct, three-component Mannich-type reaction for the synthesis of β-acylamino cyclobutanone derivatives has been developed. rsc.orgrsc.org This method utilizes cyclobutanone, an aldehyde, and an amide in the presence of a copper(II) triflate/triisopropylsilyl chloride (Cu(OTf)₂/TIPSCl) catalytic system. rsc.org The reaction proceeds efficiently under solvent-free conditions and accommodates a range of aldehydes and amides, highlighting its versatility. rsc.orgrsc.org For example, the three-component assembly of cyclobutanone, benzaldehyde, and acrylamide (B121943) serves as a model for this transformation. rsc.org

Furthermore, four-component reactions involving cyclobutanone have been reported for the synthesis of heterocyclic compounds. nih.gov One such reaction involves cyclobutanone, dibenzylamine (B1670424), (N-isocyanimino)triphenylphosphorane, and an aromatic carboxylic acid to produce disubstituted 1,3,4-oxadiazole (B1194373) derivatives. nih.govoalib.com The reaction proceeds at room temperature under neutral conditions, with the imine formed between cyclobutanone and dibenzylamine being trapped by the other components, leading to the final heterocyclic product in excellent yields. nih.gov

The following table summarizes the key components and products of representative multi-component reactions involving cyclobutanone.

| Reaction Type | Cyclobutanone Component | Other Reactants | Product Type | Ref. |

| Ugi Reaction | Cyclobutanone | Benzylamine, Propionic acid, tert-Butyl isocyanide | α-Acylaminoamide derivative | acs.org |

| Mannich Reaction | Cyclobutanone | Benzaldehyde, Acrylamide | β-Acylamino cyclobutanone derivative | rsc.org |

| Four-Component Reaction | Cyclobutanone | Dibenzylamine, (N-isocyanimino)triphenylphosphorane, Aromatic carboxylic acid | Disubstituted 1,3,4-oxadiazole derivative | nih.gov |

These examples underscore the potential of multi-component paradigms to rapidly build molecular complexity around the cyclobutanone core, offering efficient routes to novel derivatives that would be challenging to access through traditional, stepwise synthetic methods.

Reaction Chemistry and Mechanistic Studies of 2 Ethylcyclobutanone

Electrophilic and Nucleophilic Reactivity Profiles of the Cyclobutanone (B123998) Carbonyl Moiety

The carbonyl group (C=O) is intrinsically polarized, featuring a nucleophilic oxygen atom and an electrophilic carbon atom pdx.edu. In cyclobutanone systems, this inherent electrophilicity is significantly amplified due to substantial ring strain. The internal bond angles of a cyclobutane (B1203170) ring are approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to considerable angle and torsional strain fiveable.meliskonchem.com. This strain destabilizes the molecule, making the carbonyl carbon more reactive toward nucleophiles compared to less strained cyclic ketones, such as cyclohexanone, or acyclic ketones fiveable.meliskonchem.com.

The high reactivity of the cyclobutanone carbonyl carbon makes it highly susceptible to nucleophilic attack. liskonchem.com This increased electrophilicity is also evident in the hydration equilibrium, which is shifted more toward the hydrate (B1144303) form, making cyclobutanones potential mimics of transition states in enzymatic hydrolysis acs.org. For 2-ethylcyclobutanone, the general reactivity of the cyclobutanone core is modulated by the presence of the ethyl group at the C2 position. The ethyl group exerts a mild electron-donating inductive effect, which could slightly decrease the electrophilicity of the carbonyl carbon. Simultaneously, it introduces steric hindrance, potentially impeding the approach of nucleophiles to the carbonyl carbon, a factor known to influence carbonyl reactivity tardigrade.inproceedings.science.

Table 1: Comparative Reactivity of Carbonyl Compounds

| Compound | Key Structural Feature | Relative Reactivity to Nucleophilic Attack | Rationale |

|---|---|---|---|

| Cyclobutanone | 4-membered ring | High | Significant ring strain increases the electrophilicity of the carbonyl carbon. fiveable.meliskonchem.com |

| Cyclohexanone | 6-membered ring | Lower | Relatively stable, strain-free ring structure. liskonchem.com |

| Acyclic Ketones | Flexible chain | Lower | Less steric hindrance than some cyclic ketones but lack the ring strain activation. fiveable.me |

| 2-Ethylcyclobutanone | Ethyl group at α-position | High (modulated) | High reactivity from the cyclobutanone ring is slightly tempered by the steric hindrance and inductive effect of the ethyl group. |

Alpha-Alkylation and Advanced Carbon-Carbon Bond Formation Reactions of 2-Ethylcyclobutanone

The protons on the carbon atoms alpha to the carbonyl group in ketones are acidic (pKa ≈ 20) and can be abstracted by a suitable base to form a nucleophilic enolate anion. pdx.edumsu.edu This enolate is a key intermediate in many carbon-carbon bond-forming reactions. nptel.ac.in In the case of 2-ethylcyclobutanone, two distinct enolates can be formed: the kinetic enolate, resulting from deprotonation at the less substituted C4 position, and the thermodynamic enolate, from deprotonation at the more substituted C2 position. The selective formation of one over the other is controlled by reaction conditions such as the choice of base, temperature, and reaction time. nptel.ac.invanderbilt.edu

Once formed, these enolates can participate in various C-C bond-forming reactions:

Alpha-Alkylation: Enolates readily react with electrophiles like alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha position. masterorganicchemistry.comcambridge.org This is a fundamental method for elaborating the carbon skeleton of the cyclobutanone.

Aldol (B89426) Reaction: As potent nucleophiles, enolates can add to the electrophilic carbonyl carbon of another aldehyde or ketone molecule (including another molecule of 2-ethylcyclobutanone). libretexts.org This reaction, known as the Aldol reaction, forms a β-hydroxy ketone, providing a powerful tool for constructing larger and more complex molecular architectures. nptel.ac.inlibretexts.org

These reactions underscore the utility of 2-ethylcyclobutanone as a versatile building block in organic synthesis, allowing for controlled and regioselective construction of new carbon frameworks.

Ring-Opening Transformations and Skeletal Rearrangements of Cyclobutanone Systems

The inherent strain of the cyclobutanone ring not only enhances carbonyl reactivity but also serves as a driving force for a variety of ring-opening and rearrangement reactions, often leading to the formation of more stable five- or six-membered rings or functionalized acyclic products.

Oxidative Ring Cleavage Processes and Product Derivatization

The Baeyer-Villiger oxidation is a prominent example of an oxidative ring-cleavage reaction. It transforms a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom into a C-C bond adjacent to the carbonyl group. wikipedia.orgyoutube.com The reaction is typically carried out with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. sigmaaldrich.com

The reaction is highly regioselective, with the oxygen atom preferentially inserting next to the more substituted carbon. The migratory aptitude of the substituents follows a general trend, which is crucial for predicting the reaction outcome. organic-chemistry.org

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

| Group | Migratory Ability |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | High |

| Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

Source: organic-chemistry.org

For 2-ethylcyclobutanone, the two carbons adjacent to the carbonyl are the C2 (a secondary carbon bearing an ethyl group) and the C4 (a secondary carbon within the ring). Based on the established migratory preferences, the more substituted C2 carbon is expected to migrate. This would lead to the oxidative cleavage of the C1-C2 bond, resulting in the formation of a five-membered lactone, specifically 5-ethyloxan-2-one. This transformation provides an efficient route from a four-membered carbocycle to a five-membered heterocycle.

C-C Bond Activation and Reorganization Pathways in Cyclic Ketones

The high ring strain in cyclobutanones makes their C-C σ-bonds susceptible to cleavage by transition metal catalysts. acs.org This C-C bond activation strategy has emerged as a powerful tool for complex skeletal reorganizations. nih.gov Palladium, rhodium, and nickel complexes have been shown to catalyze the cleavage of the C1-C2 bond of cyclobutanones, which involves an initial oxidative addition of the metal into the strained C-C bond. acs.orgnih.govacs.org

This activation generates a transient σ-alkylmetal species, which can then be trapped by various reagents or undergo further transformations. acs.orgrsc.org For example, palladium-catalyzed carbonylative C-C bond activation of cyclobutanones in the presence of carbon monoxide can lead to ring-opened intermediates that cyclize to form substituted indanones. acs.orgrsc.orgorganic-chemistry.org Similarly, rhodium catalysts can mediate the [4+2] coupling of cyclobutanones with alkenes to construct intricate bridged-ring systems. nih.gov These pathways represent advanced methods for converting simple cyclobutanone precursors into structurally diverse and synthetically valuable products.

Electrocyclic Rearrangements and Ring Expansion Phenomena (e.g., Nazarov Cyclization Analogues)

Electrocyclic reactions are a class of pericyclic rearrangements characterized by the concerted formation of a σ-bond from a conjugated π-system (ring closure) or the reverse (ring opening). wikipedia.orgmeta-synthesis.com A classic example is the Nazarov cyclization, which involves the 4π-electrocyclic ring closure of a divinyl ketone-derived cation to form a cyclopentenone. researchgate.netwikipedia.org

While 2-ethylcyclobutanone is not a direct substrate for the Nazarov reaction, its strained ring can be opened to generate intermediates that undergo subsequent cyclizations or ring expansions, including transformations that yield five-membered rings, conceptually analogous to the outcome of Nazarov-type processes. For instance, free radical-induced reactions can promote the ring expansion of exo-substituted cyclobutanones to form fused seven- and eight-membered rings. researchgate.net The general principle involves leveraging the release of ring strain as a thermodynamic driving force to construct new cyclic systems, a cornerstone of modern synthetic strategy.

Derivatization Reactions for Synthetic Intermediate Generation and Analytical Enhancement

Derivatization is the process of chemically modifying a compound to produce a new substance with properties better suited for a specific purpose, such as subsequent synthetic steps or analytical detection. welch-us.comgreyhoundchrom.com

For Synthetic Intermediate Generation: The functional groups of 2-ethylcyclobutanone can be transformed to generate valuable synthetic intermediates.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, yielding 2-ethylcyclobutanol. ontosight.ai This alcohol is a versatile precursor for further functionalization. ontosight.ai

Ketalization: Protection of the carbonyl group as a ketal or hemithioketal can be used to mask its reactivity while other transformations are carried out elsewhere in the molecule. researchgate.net

For Analytical Enhancement: To facilitate analysis, particularly by gas chromatography (GC), derivatization is often employed to increase the volatility and thermal stability of analytes or to enhance detector response. researchgate.netmdpi.com For 2-ethylcyclobutanone, this could involve:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the enolizable ketone into its more volatile trimethylsilyl (B98337) (TMS) enol ether. mdpi.comsigmaaldrich.com

Acylation: This process introduces an acyl group to compounds containing active hydrogens, such as alcohols, phenols, and amines, to create more volatile esters and amides. researchgate.net While less direct for a ketone itself, it is a key technique for derivatives like the corresponding alcohol.

These derivatization strategies highlight the adaptability of 2-ethylcyclobutanone in both preparative and analytical chemical contexts.

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 2-Ethylcyclobutanone | 534566 nih.gov |

| Cyclohexanone | 7967 |

| 2-Ethylcyclobutanol | 139043 |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 73955 |

| Sodium borohydride | 5227189 |

Imine Formation and Reductive Amination Pathways with 2-Ethylcyclobutanone

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. chemistrysteps.comrsc.org The process involves two key stages: the formation of an imine (or iminium ion) intermediate, followed by its reduction to the corresponding amine. chemistrysteps.com This method is widely used for preparing primary, secondary, and tertiary amines. chemistrysteps.com

The general mechanism begins with the nucleophilic attack of an amine on the carbonyl carbon of the ketone. This is followed by dehydration to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine). chemistrysteps.com This intermediate is then reduced in the same pot using a suitable reducing agent. A common choice is sodium cyanoborohydride (NaBH₃CN) because it is selective for the protonated imine over the ketone, especially under mildly acidic conditions (pH ~6). chemistrysteps.com

Step 1: Imine/Iminium Ion Formation: The reaction between 2-ethylcyclobutanone and a primary or secondary amine leads to a hemiaminal intermediate, which then eliminates a water molecule to form an imine or iminium ion.

Step 2: Reduction: A reducing agent, present in the reaction mixture, delivers a hydride to the electrophilic carbon of the C=N bond, yielding the final amine product. chemistrysteps.com

While specific studies detailing the reductive amination of 2-ethylcyclobutanone are scarce in readily available literature, the reaction is expected to follow this general pathway. However, the strained nature of the cyclobutane ring can introduce alternative reaction pathways. For instance, in a study involving a different substituted cyclobutanone, reaction with benzylamine (B48309) under reductive amination conditions led to a ring-opened product via a Grob fragmentation, driven by the release of ring strain. researchgate.net This suggests that the stability of the iminium ion intermediate is crucial and that ring-opening could be a competing pathway for 2-ethylcyclobutanone as well.

The synthesis of N-substituted cyclobutanamines can also be achieved through direct reactions, such as the reaction between cyclobutanamine and 2-(dimethylamino)ethyl chloride hydrochloride. smolecule.com The synthesis of the parent cyclobutylamine (B51885) itself can be accomplished through methods like the reduction of cyclobutanone oxime or via a Hofmann-type rearrangement of cyclobutanecarboxamide. ontosight.aiorgsyn.org

Table 1: General Conditions for Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Product Type |

|---|---|---|---|

| Ketone (e.g., 2-Ethylcyclobutanone) | Primary Amine (R-NH₂) | NaBH₃CN or H₂/Catalyst | Secondary Amine |

| Ketone (e.g., 2-Ethylcyclobutanone) | Secondary Amine (R₂NH) | NaBH₃CN or NaBH(OAc)₃ | Tertiary Amine |

| Ketone (e.g., 2-Ethylcyclobutanone) | Ammonia (NH₃) | H₂/Catalyst | Primary Amine |

This table represents generalized pathways for reductive amination of ketones. chemistrysteps.comrsc.org

Condensation and Addition Reactions in the Context of Cyclobutanones

The carbonyl group of 2-ethylcyclobutanone is a site for various condensation and addition reactions, with the strained four-membered ring playing a significant role in its reactivity. fiveable.me

Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction for carbonyl compounds. tcu.edumagritek.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy ketone (an aldol addition product), which can then dehydrate to form an α,β-unsaturated ketone. vub.ac.belibretexts.org The reaction can be catalyzed by either acid or base. tcu.edu

In the context of cyclobutanones, aldol reactions have been explored. Due to significant ring strain, cyclobutanone is more reactive than typical acyclic ketones. fiveable.me Studies have shown that cyclobutanone can undergo direct aldol reactions with various aromatic aldehydes. mdpi.com For example, using organocatalysts like (S)-proline derivatives, cyclobutanone reacts with p-nitrobenzaldehyde to give the corresponding aldol adducts with high enantioselectivity. mdpi.com A facile synthesis of 2-methylenecyclobutanones has been achieved through a Ca(OH)₂-catalyzed direct aldol condensation of cyclobutanone with aldehydes. rsc.org

Furthermore, cyclobutanone has been utilized in tandem double-aldol-Tishchenko reactions, although the diastereoselectivity was modest compared to acyclic ketones. soton.ac.ukresearchgate.net For 2-ethylcyclobutanone, two different enolates can be formed (at the C2 and C4 positions), which could lead to a mixture of regioisomeric aldol products in a self-condensation reaction or in a crossed-aldol reaction. The steric hindrance from the ethyl group would likely influence the regioselectivity of enolate formation and the subsequent nucleophilic attack.

Addition Reactions

The carbonyl carbon of 2-ethylcyclobutanone is electrophilic and susceptible to attack by nucleophiles, such as organometallic reagents. The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to a ketone is a standard method for the synthesis of tertiary alcohols. libretexts.org

Studies on the addition of Grignard reagents to substituted cyclobutanones have been performed. The stereoselectivity of the attack is a key consideration. Research on the stereoselective reduction of 3-substituted cyclobutanones with hydride reagents shows a strong preference for the formation of the cis-alcohol, where the hydride attacks from the face opposite to the substituent (anti-attack). vub.ac.be This selectivity is influenced by torsional strain, consistent with the Felkin-Anh model. vub.ac.be

For 2-ethylcyclobutanone, the addition of a Grignard reagent (e.g., Methylmagnesium bromide) would be expected to yield a tertiary alcohol, 1-methyl-2-ethylcyclobutanol. The stereochemical outcome would depend on the direction of nucleophilic attack. Based on studies of similar systems, the Grignard reagent would likely attack preferentially from the face opposite to the ethyl group to minimize steric hindrance, leading to the formation of a major diastereomer. The high reactivity of certain organometallics, like allylmagnesium reagents, allows them to add to even highly hindered ketones. nih.gov

Table 2: Examples of Addition and Condensation Reactions with Cyclobutanone

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aldol Reaction | Cyclobutanone, p-Nitrobenzaldehyde | (S)-proline-N-phenylsulfonamide | syn/anti Aldol Adducts | mdpi.com |

| Aldol Condensation | Cyclobutanone, Various Aldehydes | Ca(OH)₂ | (E)-2-Alkylidenecyclobutanones | rsc.org |

| Ring Expansion | Oxaspiropentanes (derived from cyclobutanone) | Grignard Reagents | Tertiary Cyclobutanols | researchgate.net |

This table shows reactions demonstrated with the parent cyclobutanone ring system.

Advanced Spectroscopic and Analytical Characterization of 2 Ethylcyclobutanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, including 2-Ethylcyclobutanone. By probing the magnetic properties of atomic nuclei, NMR provides unambiguous information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer fundamental insights into the molecular framework of 2-Ethylcyclobutanone.

¹H NMR Analysis: The ¹H NMR spectrum of 2-Ethylcyclobutanone is expected to display distinct signals corresponding to the protons of the ethyl group and the cyclobutanone (B123998) ring. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group. Protons on the carbon alpha to the carbonyl (C2) would appear further downfield compared to the other ring protons. The ethyl group would present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbonyl carbon (C1) is the most deshielded, appearing at a significant downfield chemical shift (typically >200 ppm). libretexts.org The carbons of the ethyl group and the cyclobutane (B1203170) ring will have characteristic shifts, with the carbon attached to the carbonyl group (C2) also being shifted downfield relative to the other ring carbons. libretexts.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethylcyclobutanone Note: These are estimated values based on typical shifts for cyclobutanone and ethyl ketone moieties.

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 (Carbonyl) | - | - | ~205-210 |

| C2 (CH) | ~3.0 - 3.4 | Multiplet | ~60-65 |

| C3 (CH₂) | ~1.8 - 2.4 | Multiplet | ~40-45 |

| C4 (CH₂) | ~1.8 - 2.4 | Multiplet | ~20-25 |

| Ethyl CH₂ | ~2.5 - 2.8 | Quartet | ~30-35 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are employed to resolve complex structural questions and confirm atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. It would clearly show the correlation between the methyl and methylene protons of the ethyl group and also map the couplings between the protons on the cyclobutanone ring (H2, H3, and H4). libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. libretexts.org This is particularly useful for identifying the placement of the ethyl group on the cyclobutanone ring by showing correlations from the ethyl protons to the ring carbons (C2, C3) and the carbonyl carbon (C1).

Solid-State NMR: For studying the compound in its solid phase, solid-state NMR could provide insights into the molecular conformation and packing within the crystal lattice. While specific data for 2-ethylcyclobutanone is not prevalent, studies on related cyclobutane systems use this technique to understand ring puckering and intermolecular interactions. acs.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight of 2-Ethylcyclobutanone and for deducing its structure through the analysis of its fragmentation patterns upon ionization.

Due to its volatility, 2-Ethylcyclobutanone is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, the compound is first separated from a mixture by GC based on its boiling point and interaction with the column's stationary phase, before being introduced into the mass spectrometer. cmbr-journal.cometamu.edu

Upon entering the MS, the molecule is typically ionized by electron impact (EI), which generates a molecular ion (M⁺•) and various fragment ions. The mass spectrum of 2-Ethylcyclobutanone (C₆H₁₀O) would show a molecular ion peak at a mass-to-charge ratio (m/z) of 98. nih.gov The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for ketones include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group. For 2-Ethylcyclobutanone, this can lead to the loss of an ethyl radical (•CH₂CH₃) to form an acylium ion at m/z 69, or the loss of a C₄H₇• radical to form an acylium ion at m/z 57 (CH₃CH₂CO⁺).

McLafferty Rearrangement: A characteristic rearrangement for ketones with a gamma-hydrogen, which is present in 2-Ethylcyclobutanone. This involves the transfer of a hydrogen atom from the C4 position to the carbonyl oxygen, followed by cleavage of the C2-C3 bond, resulting in the elimination of a neutral ethene molecule (C₂H₄) and the formation of a radical cation at m/z 70. libretexts.org

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of 2-Ethylcyclobutanone

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 98 | [C₆H₁₀O]⁺• | Molecular Ion (M⁺•) |

| 70 | [C₄H₆O]⁺• | McLafferty Rearrangement |

| 69 | [C₄H₅O]⁺ | Alpha-cleavage (loss of •C₂H₅) |

| 57 | [C₃H₅O]⁺ | Alpha-cleavage (loss of •C₃H₅ from ring) |

| 42 | [C₃H₆]⁺• | Cycloelimination (e.g., propene radical cation) |

For analyzing 2-Ethylcyclobutanone in complex, non-volatile matrices or when higher sensitivity is required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. rsc.org While less common for such a volatile compound, it is invaluable for specific applications.

LC-MS separates components in a liquid phase before they enter the mass spectrometer. nih.gov For nonpolar compounds like cyclobutanones, derivatization is often employed to enhance ionization efficiency in common LC-MS sources like electrospray ionization (ESI). nih.gov For example, derivatizing the carbonyl group with agents like hydroxylamine (B1172632) can introduce a polar, easily ionizable group. nih.gov

LC-MS is particularly powerful for quantitative analysis. unc.edu By using an isotopically labeled internal standard and operating the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, highly specific and sensitive quantification of 2-Ethylcyclobutanone can be achieved in complex samples. nih.govmdpi.com

Mass Spectrometry Imaging (MSI) is a sophisticated technique that maps the spatial distribution of chemical compounds directly on a sample surface, such as a biological tissue slice or a food product. nih.govnih.gov It combines the chemical specificity of mass spectrometry with spatial information, creating a "chemical microscope". americanpharmaceuticalreview.comchemrxiv.org

While no specific MSI studies on 2-Ethylcyclobutanone are documented, the technique could be applied to visualize its location in a sample. For instance, if 2-Ethylcyclobutanone were a metabolite in a biological system or a contaminant in a foodstuff, MSI could reveal its distribution within the sample's microstructure. escholarship.orgresearchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Desorption Electrospray Ionization (DESI) are used to desorb and ionize molecules from specific locations on the sample surface, generating a mass spectrum for each pixel of the imaged area. nih.govresearchgate.net This allows for the label-free visualization of the compound's distribution. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure of 2-Ethylcyclobutanone by probing its molecular vibrations. nih.gov These two methods are governed by different selection rules and are often used in a complementary fashion to obtain a more complete chemical profile. photothermal.commt.com IR spectroscopy measures the absorption of infrared light that causes a change in the molecule's dipole moment, making it particularly sensitive to polar functional groups. photothermal.comedinst.com In contrast, Raman spectroscopy measures the inelastic scattering of light, which is dependent on a change in the molecule's polarizability and is more sensitive to non-polar, symmetric bonds and skeletal vibrations. nih.govphotothermal.com

For 2-Ethylcyclobutanone, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the significant ring strain in the four-membered cyclobutane ring, this band is expected to appear at a higher frequency (typically ~1780-1800 cm⁻¹) compared to acyclic ketones (typically ~1715 cm⁻¹). The ethyl substituent and the cyclobutane ring itself will give rise to characteristic C-H stretching vibrations (around 2850-3000 cm⁻¹) and various bending, rocking, and twisting vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy complements the IR data by providing strong signals for the C-C bond vibrations within the cyclobutane ring and the ethyl group, which may be weak in the IR spectrum. The symmetry of the cyclobutane ring vibrations can be probed effectively with Raman spectroscopy.

Furthermore, vibrational spectroscopy is a powerful tool for the conformational analysis of 2-Ethylcyclobutanone. umich.edu The molecule can exist in different spatial arrangements, or conformers, due to the puckering of the cyclobutane ring and rotation around the C-C bond of the ethyl group. mdpi.commaricopa.edu These different conformers can have distinct vibrational spectra. By analyzing spectral changes, such as frequency shifts or the appearance of new bands under different conditions (e.g., temperature, solvent, or physical state), researchers can identify the presence of a conformational equilibrium and characterize the structures of the dominant conformers. mdpi.comamericanpharmaceuticalreview.com

Table 1: Expected Vibrational Frequencies for 2-Ethylcyclobutanone This table is interactive. Click on the headers to sort.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique | Notes |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | IR & Raman | From ethyl group and cyclobutane ring. |

| C=O Stretch | 1780-1800 | IR (Strong) | Frequency is elevated due to ring strain. |

| CH₂ Scissoring | 1450-1470 | IR & Raman | Bending vibration of methylene groups. |

| CH₃ Bending | 1370-1450 | IR & Raman | Asymmetric and symmetric bending of the methyl group. |

Electronic and Absorbance Spectroscopic Methods (UV-Vis, NIR) in Chemical Characterization

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) spectroscopy, provides information about the electronic structure of molecules by measuring the absorption of light that causes electrons to be promoted to higher energy levels. technologynetworks.comnepjol.info

UV-Vis spectroscopy is a key technique for studying molecules containing chromophores—groups of atoms that absorb light. msu.edu In 2-Ethylcyclobutanone, the carbonyl group (C=O) acts as the primary chromophore. Ketones typically exhibit two main electronic transitions that are accessible by UV-Vis spectrometers: a π→π* transition and an n→π* transition. inflibnet.ac.in

The n→π transition* involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* orbital. For simple ketones, this is a symmetry-forbidden transition, resulting in a weak absorption band (low molar absorptivity) that appears at a relatively long wavelength, typically in the range of 270-300 nm. masterorganicchemistry.comlibretexts.org

The π→π transition* involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This is a symmetry-allowed transition, resulting in a strong absorption band at a much shorter wavelength, often below 200 nm for non-conjugated ketones. inflibnet.ac.inmasterorganicchemistry.com

The UV-Vis spectrum of 2-Ethylcyclobutanone is therefore expected to show a weak band around 280 nm, which is a useful diagnostic feature for the presence of the isolated carbonyl group. libretexts.orgazooptics.com

Near-Infrared (NIR) spectroscopy measures the absorption of light in the 780 to 2500 nm wavelength range. usda.gov The absorptions in this region correspond to overtones and combination bands of fundamental molecular vibrations, primarily from C-H, N-H, and O-H bonds. shimadzu.comeucalyptus.com.br For 2-Ethylcyclobutanone, the NIR spectrum would be dominated by bands arising from the C-H vibrations of the ethyl and cyclobutyl groups. While NIR spectra can be complex due to overlapping bands, they are highly useful for the rapid, non-destructive analysis of bulk materials, providing information on chemical composition and physical properties like particle size. usda.govshimadzu.com

Table 2: Expected Electronic Transitions for 2-Ethylcyclobutanone This table is interactive. Click on the headers to sort.

| Transition | Wavelength (λₘₐₓ) Range | Molar Absorptivity (ε) | Orbital Change |

|---|---|---|---|

| n→π* | 270-300 nm | Low (10-100 L·mol⁻¹·cm⁻¹) | Non-bonding to π antibonding |

Computational Chemistry and Theoretical Investigations of 2 Ethylcyclobutanone

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-ethylcyclobutanone. pmf.unsa.banih.gov These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its stability and reactivity. northwestern.edu

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability; a larger gap generally implies higher stability and lower reactivity. pmf.unsa.ba For 2-ethylcyclobutanone, the electron-donating ethyl group and the electron-withdrawing carbonyl group influence the energies of these frontier orbitals.

Other quantum-chemical descriptors can be calculated to predict reactivity:

Electron Affinity and Ionization Potential: These relate to the molecule's ability to accept or donate an electron, respectively.

Electronegativity and Hardness/Softness: These concepts help in predicting how the molecule will interact with other reagents. osti.gov

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, indicating regions prone to nucleophilic or electrophilic attack. For 2-ethylcyclobutanone, the oxygen atom of the carbonyl group would be a region of negative potential, attracting electrophiles, while the carbonyl carbon would be a site of positive potential, susceptible to nucleophilic attack. researchgate.net

Table 1: Calculated Quantum-Chemical Descriptors for 2-Ethylcyclobutanone (Illustrative) Note: The following values are illustrative and would be derived from actual DFT calculations (e.g., using a functional like B3LYP with a basis set like 6-31G).*

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. pmf.unsa.ba |

| Dipole Moment | ~2.9 D | Measures the overall polarity of the molecule. |

These calculations can be performed for 2-ethylcyclobutanone and its isomers or derivatives to compare their relative stabilities and predict their reactivity in various chemical transformations. nrel.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. wikipedia.orgnih.gov For a flexible molecule like 2-ethylcyclobutanone, which possesses a puckered cyclobutane (B1203170) ring and a rotatable ethyl group, MD simulations are essential for exploring its conformational landscape. mdpi.com

An MD simulation numerically solves Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the interatomic potentials. wikipedia.org By simulating the molecule's movement over nanoseconds or longer, a trajectory is generated that reveals the accessible conformations and the transitions between them.

Conformational Landscape Analysis of the MD trajectory helps to identify the most stable (lowest energy) conformations and the energy barriers separating them. gitbook.ioelifesciences.org For 2-ethylcyclobutanone, key conformational features to analyze would include:

Ring Puckering: The cyclobutane ring is not planar and exists in a puckered conformation. The degree of puckering and the orientation of the substituents are key variables.

Ethyl Group Rotation: The ethyl group can rotate around the C-C bond connecting it to the ring, leading to different rotamers.

This analysis can be visualized using techniques like Principal Component Analysis (PCA) or clustering algorithms to map the high-dimensional conformational space onto a lower-dimensional and more intuitive representation. i2pc.esnih.gov The resulting landscape shows energy wells corresponding to stable conformers and the paths for interconversion between them. biorxiv.org

Transition State Modeling and Elucidation of Reaction Mechanisms

Understanding how a chemical reaction occurs requires identifying the transition state (TS)—the highest energy point along the reaction pathway. mit.edu Computational chemistry provides powerful methods for locating and characterizing the structure and energy of transition states, which are often too fleeting to be observed experimentally. mit.edue3s-conferences.org

For reactions involving 2-ethylcyclobutanone, such as enolate formation, aldol (B89426) reactions, or cycloadditions, transition state modeling can elucidate the detailed mechanism. masterorganicchemistry.comopentextbc.ca This is typically done using quantum chemical methods like DFT. sumitomo-chem.co.jp The process involves:

Proposing a Reaction Coordinate: A plausible pathway for the reaction is defined.

Locating the Transition State: Various algorithms are used to find the saddle point on the potential energy surface that corresponds to the TS. youtube.com

Verifying the Transition State: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. researchgate.net This allows for the comparison of different possible mechanistic pathways. For instance, in a base-catalyzed enolization of 2-ethylcyclobutanone, calculations could determine whether the proton is abstracted from the C2 or C4 position by modeling the respective transition states and comparing their activation energies.

Prediction of Stereochemical Outcomes and Modeling of Asymmetric Induction

When a reaction creates a new stereocenter, predicting the stereochemical outcome is a major challenge in organic synthesis. Computational modeling can be a valuable tool for understanding and predicting enantioselectivity and diastereoselectivity. youtube.comnumberanalytics.com

In reactions of 2-ethylcyclobutanone, such as the addition of a nucleophile to the carbonyl group, a new stereocenter can be formed at the carbonyl carbon. If the attacking nucleophile or the catalyst is chiral, one enantiomer of the product may be formed in excess—a process known as asymmetric induction. wikipedia.orgspjainsasaram.co.in

Computational models can predict the favored stereoisomer by calculating the energies of the diastereomeric transition states leading to the different products. msu.edu The transition state with the lower energy will correspond to the major product, according to the Curtin-Hammett principle. Models like the Felkin-Anh or Cram's rule provide qualitative predictions based on steric hindrance, but computational calculations offer a more quantitative assessment. wikipedia.orgspjainsasaram.co.in

For example, in the reduction of 2-ethylcyclobutanone with a chiral reducing agent, two diastereomeric transition states are possible, leading to two enantiomeric alcohol products. By modeling these two transition states, it is possible to predict which enantiomer will be the major product. aip.org This is crucial for designing effective asymmetric syntheses. rsc.org

In Silico Design Principles for Novel 2-Ethylcyclobutanone Analogues

In silico (computer-based) design is a modern approach to discovering new molecules with desired properties. nih.gov By applying the computational principles discussed above, it is possible to design novel analogues of 2-ethylcyclobutanone with tailored reactivity, stability, or biological activity.

The design process might involve:

Defining a Target Property: This could be enhanced reactivity in a specific reaction, increased stability, or a particular biological interaction.

Generating Virtual Analogues: A virtual library of 2-ethylcyclobutanone derivatives can be created by systematically modifying its structure (e.g., adding different substituents at various positions on the ring).

Computational Screening: The library of virtual compounds is then screened using computational methods. Quantum chemical calculations can predict their electronic properties and reactivity. scielo.org.mx MD simulations can assess their conformational preferences.

Prioritizing Candidates: Based on the computational results, the most promising analogues are identified for experimental synthesis and testing.

For example, if the goal is to create an analogue that is more susceptible to a specific nucleophilic attack, one might computationally screen substituents that increase the positive charge on the carbonyl carbon, as predicted by MEP maps and population analysis. This rational, computation-driven approach can significantly accelerate the discovery of new and useful chemical compounds, saving time and resources compared to traditional trial-and-error methods. osti.gov

Applications and Role of 2 Ethylcyclobutanone in Complex Organic Synthesis

Precursor in the Total Synthesis of Natural Products Incorporating Cyclobutane (B1203170) Moieties

Natural products featuring a cyclobutane ring represent a fascinating and challenging class of molecules for synthetic chemists. libretexts.orgapolloscientific.co.uk These structures, found in various terpenoids, alkaloids, and steroids, often exhibit potent biological activities. apolloscientific.co.uk The construction of the strained four-membered ring is a key challenge, with methods like [2+2] cycloaddition being a dominant strategy. kib.ac.cngrosseron.com

While the total synthesis of cyclobutane-containing natural products is an active area of research, rsc.orgmdpi.comsci-hub.se the use of 2-ethylcyclobutanone as a direct precursor is not widely documented in prominent scientific literature. Synthetic strategies often build the cyclobutane ring during the synthesis rather than starting with a pre-formed cyclobutanone (B123998) derivative. kib.ac.cn However, the inherent structure of 2-ethylcyclobutanone makes it a plausible, albeit less common, starting point for the synthesis of simpler cyclobutane-containing natural products or their analogues. Its functional handle (the ketone) and existing stereocenter offer potential for elaboration into more complex target molecules.

Versatile Building Block for the Construction of Diverse Carbocyclic and Heterocyclic Systems

Organic building blocks are fundamental, functionalized molecules used for the modular assembly of more complex chemical structures. sigmaaldrich.com 2-Ethylcyclobutanone, with its ketone functionality and strained ring, serves as a versatile building block for creating a variety of new carbocyclic and heterocyclic systems.

The ketone can undergo a wide range of classical carbonyl reactions. For instance, condensation reactions with dinucleophiles can lead to the formation of various heterocyclic rings fused or appended to the cyclobutane core. An example from chemical supplier databases is the molecule 3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone, which showcases how the cyclobutanone scaffold can be incorporated into a complex heterocyclic framework containing a benzimidazole (B57391) unit. grosseron.combldpharm.com

Furthermore, the strained C-C bonds of the cyclobutane ring can be leveraged in ring-opening or rearrangement reactions to construct different carbocyclic systems. Lewis acid-catalyzed reactions of cyclobutanone derivatives, for example, can lead to annulation products, forming bicyclic systems. rsc.org The ethyl-substituted ketone can be transformed into various intermediates that can participate in intramolecular cyclizations or cycloadditions, expanding its utility in synthesizing diverse and structurally complex molecules. rsc.orgorganic-chemistry.org

Intermediate in the Preparation of Cyclopentanone (B42830) and Other Ring-Expanded Derivatives

One of the most significant applications of cyclobutanone derivatives is in ring expansion reactions to form less strained and synthetically valuable cyclopentanone structures. The relief of ring strain provides a strong thermodynamic driving force for these transformations. wikipedia.org

A primary method for this one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction sequence typically involves:

Conversion of the ketone (2-ethylcyclobutanone) to a cyanohydrin.

Reduction of the nitrile group to a primary amine, forming a β-amino alcohol.

Treatment of the β-amino alcohol with nitrous acid to generate an unstable diazonium salt.

Loss of nitrogen gas (N₂) to form a carbocation, which triggers a rearrangement via migration of one of the adjacent ring carbons, expanding the ring. wikipedia.org

Deprotonation to yield the final ring-expanded ketone. d-nb.info

When applied to 2-ethylcyclobutanone, this rearrangement can theoretically lead to two different cyclopentanone products, depending on which carbon atom migrates. This process is often highly regioselective, influenced by the migratory aptitude of the adjacent carbon atoms. libretexts.org The less substituted carbon generally migrates preferentially.

| Starting Material | Reaction | Potential Products |

| 2-Ethylcyclobutanone | Tiffeneau-Demjanov Rearrangement | 2-Ethylcyclopentanone, 3-Ethylcyclopentanone |

This ring expansion provides a reliable route from a four-membered ring to a five-membered ring, a common structural motif in many biologically active molecules and synthetic intermediates. organic-chemistry.org

Exploration of 2-Ethylcyclobutanone as a Bioisosteric Replacement in Scaffold Design

Bioisosterism, the strategy of replacing a functional group in a molecule with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. pressbooks.pub This approach is used to optimize drug-like properties, such as potency, selectivity, and metabolic stability. nih.gov Small, strained rings like cyclobutane have emerged as valuable bioisosteres. nih.gov

The cyclobutane ring is often used to:

Replace metabolically labile groups. nih.gov

Serve as a rigid scaffold to hold pharmacophoric elements in a specific orientation, which can enhance binding affinity to a biological target. nih.gov

Act as an isostere for gem-dimethyl groups or other cyclic systems. nih.govrsc.org

Replace double bonds, preventing cis-trans isomerization and increasing the three-dimensional character (sp³ content) of a molecule. nih.gov

The 2-ethylcyclobutanone scaffold can be explored as a bioisosteric replacement for other cyclic ketones like cyclopentanone or cyclohexanone, or for flexible acyclic ketones within a drug candidate. Introducing the strained four-membered ring can impart conformational rigidity, which may lock the molecule into a more bioactive conformation. This can lead to improved potency and selectivity. Furthermore, altering the ring size and substitution pattern can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, replacing a larger ring with a cyclobutane derivative could enhance solubility or alter metabolic pathways. The interchangeability of small rings like cyclobutanes and oxetanes in drug scaffolds highlights their utility in fine-tuning molecular properties. rsc.orgthieme-connect.com

Catalyst and Method Development Utilizing 2-Ethylcyclobutanone as a Model Substrate

The development of new catalytic methods is essential for advancing organic synthesis. A crucial part of this process involves testing the new catalyst or reaction conditions on a range of substrates to understand its scope, limitations, and efficiency. rsc.org Simple, well-defined, and commercially available molecules, known as model substrates, are often used for this initial screening. nih.gov

Ketones are a fundamental functional group, and new methods for their reduction, alkylation, or other transformations are constantly being developed. 2-Ethylcyclobutanone is a suitable candidate for a model substrate in such studies for several reasons:

Strained System: It allows chemists to test the performance of a new catalyst on a strained ketone, which can react differently than a standard, unstrained ketone like cyclohexanone.

Stereocenter: The presence of a stereocenter at the 2-position makes it a useful substrate for developing and testing new asymmetric reactions. For example, in a catalytic hydrogenation, the catalyst's ability to selectively form one of the two possible diastereomeric alcohols can be evaluated.

Defined Structure: Its simple and well-characterized structure makes analysis of the reaction products by techniques like NMR spectroscopy straightforward.

While specific high-profile studies explicitly naming 2-ethylcyclobutanone as a primary model substrate are not abundant in the literature, it represents the class of challenging yet simple substrates that are essential for rigorously validating new synthetic methodologies before they are applied to more complex and valuable molecules. nsf.govnih.gov

Stereochemistry and Stereoselective Transformations Involving 2 Ethylcyclobutanone

Intrinsic Chirality Considerations and Stereoisomerism of 2-Ethylcyclobutanone

The molecular structure of 2-ethylcyclobutanone contains a single stereogenic center, which is the carbon atom at the second position (C2) of the cyclobutane (B1203170) ring. A stereogenic center is a tetrahedral carbon atom bonded to four different substituents. nih.govnih.gov In the case of 2-ethylcyclobutanone, the C2 carbon is attached to:

A hydrogen atom (-H)

An ethyl group (-CH₂CH₃)

The carbonyl carbon of the ring (C1)

The methylene (B1212753) carbon of the ring (C3)

Due to the presence of this single chiral center, 2-ethylcyclobutanone is a chiral molecule and exists as a pair of stereoisomers. labnovo.comresearchgate.net These isomers are non-superimposable mirror images of each other, a relationship defined as enantiomeric. nih.govnih.gov The two enantiomers are designated as (R)-2-ethylcyclobutanone and (S)-2-ethylcyclobutanone based on the Cahn-Ingold-Prelog (CIP) priority rules.

According to the Le Bel-van't Hoff rule, the maximum number of stereoisomers for a molecule is 2ⁿ, where 'n' is the number of stereogenic centers. nih.gov For 2-ethylcyclobutanone, with n=1, there are 2¹ = 2 possible stereoisomers, which constitute one enantiomeric pair. A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive. slideshare.net

Asymmetric Synthetic Approaches to Chiral 2-Ethylcyclobutanone Derivatives

The synthesis of enantiomerically enriched or pure 2-ethylcyclobutanone requires asymmetric synthesis, a field focused on selectively producing one stereoisomer over others. york.ac.ukchemistryviews.org While direct asymmetric syntheses of 2-ethylcyclobutanone are not extensively documented, several established strategies for creating chiral cyclobutanes and related ketones can be applied.

Key Asymmetric Strategies:

Asymmetric [2+2] Cycloaddition: The formation of the cyclobutane ring itself can be rendered enantioselective. nih.govrsc.org Methods involving visible-light-induced asymmetric [2+2] photocycloaddition of alkenes or formal [2+2] cycloadditions controlled by organocatalysis represent powerful tools for constructing chiral cyclobutane skeletons. nih.govnih.govresearchgate.net

Stereoselective Reduction of Precursors: A highly relevant approach involves the stereoselective modification of a closely related prochiral substrate. For instance, the microbial reduction of ethyl cyclobutanone-2-carboxylate using various yeasts or fungi has been reported to produce the corresponding chiral β-hydroxy esters with high enantiomeric excess. wikipedia.org This process often involves a dynamic kinetic resolution, enhancing the yield of the desired stereoisomer. The resulting chiral hydroxy ester can then be chemically transformed into a chiral 2-ethylcyclobutanone derivative.

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. uwindsor.cawilliams.edu For example, a precursor acid to 2-ethylcyclobutanone could be attached to a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone. Subsequent diastereoselective alkylation to introduce the ethyl group, followed by removal of the auxiliary, would yield the chiral product. uwindsor.cabham.ac.uk

A plausible synthetic pathway could involve the enantioselective reduction of a precursor like ethyl 2-ethyl-4-oxocyclobutane-1-carboxylate, followed by further chemical modifications.

Diastereoselective and Enantioselective Reactions of 2-Ethylcyclobutanone as a Substrate

When an enantiomerically pure form of 2-ethylcyclobutanone, such as (R)-2-ethylcyclobutanone, is used as a substrate, its inherent chirality can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection.

Reactions at the α-Carbon (Enolate Chemistry): The α-protons of 2-ethylcyclobutanone are acidic and can be removed by a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. masterorganicchemistry.comscribd.com This enolate is nucleophilic and can react with various electrophiles. The existing stereocenter at C2 creates two diastereotopic faces of the enolate. An incoming electrophile will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in excess. uwindsor.caharvard.edu For example, the alkylation of the lithium enolate of (R)-2-ethylcyclobutanone would be expected to yield a 2-ethyl-2-alkylcyclobutanone product with a specific configuration at the newly formed quaternary stereocenter. frontiersin.org

Reactions at the Carbonyl Group: The carbonyl group of 2-ethylcyclobutanone can be attacked by nucleophiles, such as in reduction or Grignard reactions. The C2-ethyl group directs the nucleophile to attack one of the two faces (re or si) of the carbonyl carbon preferentially.

Diastereoselective Reduction: The reduction of the ketone to a secondary alcohol (2-ethylcyclobutanol) creates a new stereocenter at C1. The use of reducing agents can lead to the preferential formation of either the syn or anti diastereomer, depending on the reagent and reaction conditions. Enzymatic reductions, for instance using ene reductases from the Old Yellow Enzyme (OYE) family or whole-cell systems like Saccharomyces cerevisiae, are known to be highly stereoselective in reducing α-substituted cyclic ketones, affording products with high diastereomeric and enantiomeric purity. nih.govchemrxiv.org

Diastereoselective Nucleophilic Addition: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group is also subject to diastereoselective control. nih.gov The approach of the nucleophile is governed by steric and electronic models like the Felkin-Anh model, where the existing chiral center dictates the trajectory of the incoming group, leading to a predominance of one diastereomeric alcohol product.

The table below illustrates the potential for creating new stereocenters with high diastereoselectivity starting from a single enantiomer of 2-ethylcyclobutanone.

| Reaction Type | Substrate | Reagent/Catalyst | Product Type | Stereochemical Outcome |

|---|---|---|---|---|

| Enolate Alkylation | (R)-2-Ethylcyclobutanone | 1. LDA 2. Methyl Iodide | 2-Ethyl-2-methylcyclobutanone | Creates a new quaternary stereocenter with predictable diastereoselectivity. |

| Ketone Reduction | (S)-2-Ethylcyclobutanone | NaBH₄ or L-Selectride® | 2-Ethylcyclobutanol | Creates a new stereocenter at C1, forming predominantly one of two possible diastereomers ((1R,2S) or (1S,2S)). |

| Enzymatic Reduction | (R,S)-2-Ethylcyclobutanone | Ene Reductase (OYE) | (R)- or (S)-2-Ethylcyclobutanone | Can achieve kinetic resolution to isolate one enantiomer or stereoselective reduction of the double bond if present in a derivative. nih.gov |

| Grignard Addition | (S)-2-Ethylcyclobutanone | 1. Phenylmagnesium Bromide 2. H₃O⁺ | 2-Ethyl-1-phenylcyclobutanol | Creates a new tertiary alcohol with a new stereocenter at C1, with a preference for one diastereomer. |

Methods for the Determination and Analysis of Stereochemical Purity and Configuration

Determining the absolute configuration and enantiomeric purity of 2-ethylcyclobutanone and its derivatives is crucial for evaluating the success of asymmetric syntheses and stereoselective reactions. Several analytical techniques are employed for this purpose.

Absolute Configuration Assignment: The absolute stereochemistry of the chiral center (C2) is assigned as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.com This involves ranking the four substituents attached to the stereocenter based on atomic number and observing their orientation in three-dimensional space. For definitive, unambiguous assignment, X-ray crystallography of a suitable crystalline derivative is the gold standard. nih.gov

Chiroptical Methods: Techniques that measure the differential interaction of enantiomers with polarized light are fundamental.

Polarimetry: Measures the optical rotation of a sample. The magnitude and sign (+ or -) of the specific rotation can be compared to a known value for an enantiomerically pure sample. slideshare.net

Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left- and right-circularly polarized light. The experimental CD spectrum can be compared with spectra predicted by quantum chemical calculations to assign the absolute configuration. nih.gov

Chromatographic Methods: These methods are the most common for determining enantiomeric purity or enantiomeric excess (ee). They work by separating enantiomers, often after converting them into diastereomers or by using a chiral environment.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques use a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated and quantified. chemistryviews.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral auxiliary.

Chiral Shift Reagents: These are chiral lanthanide complexes that can reversibly bind to the ketone. This interaction forms transient diastereomeric complexes, which have non-equivalent NMR spectra, allowing for the quantification of the enantiomeric ratio. rsc.org

Chiral Derivatizing Agents: The ketone can be reacted with a chiral derivatizing agent to form a mixture of diastereomers, which can then be distinguished and quantified by standard NMR.

The enantiomeric excess (% ee) is a measure of purity and is calculated from the amounts of the two enantiomers: % ee = |([R] - [S]) / ([R] + [S])| × 100

| Method | Principle | Information Obtained | Notes |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | Enantiomeric ratio, enantiomeric excess (% ee). | Most common and accurate method for determining enantiomeric purity. rsc.org |

| NMR with Chiral Shift Reagent | Formation of transient diastereomeric complexes. | Enantiomeric ratio, % ee. | Provides spectral separation of enantiomeric signals. rsc.org |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Absolute configuration (by comparison to calculations). | Powerful tool for non-destructive stereochemical assignment. nih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous absolute configuration. | Requires a suitable single crystal of the compound or a derivative. nih.gov |

Emerging Research Directions and Future Perspectives in 2 Ethylcyclobutanone Chemistry

Sustainable Synthetic Routes and Green Chemistry Principles in Cyclobutanone (B123998) Production

In response to the growing need for environmentally responsible chemical manufacturing, the principles of green chemistry are being integrated into the production of cyclobutanones. chemistryjournals.net This approach focuses on designing processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. chemistryjournals.netepa.gov Key principles of green chemistry applicable to 2-ethylcyclobutanone production include waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. yale.eduopcw.orgsigmaaldrich.com

The development of sustainable synthetic routes for 2-ethylcyclobutanone is a primary focus of this research. This involves exploring catalytic methods that are more selective and efficient than traditional stoichiometric reagents. yale.edu The use of renewable feedstocks, such as biomass, is also being investigated as a means to reduce reliance on fossil fuels. chemistryjournals.net Furthermore, the design of energy-efficient processes, such as microwave-assisted synthesis, can significantly reduce the environmental footprint of cyclobutanone production. chemistryjournals.net

The following table summarizes the key green chemistry principles and their application in the sustainable production of 2-ethylcyclobutanone:

| Green Chemistry Principle | Application in 2-Ethylcyclobutanone Production |

| Waste Prevention | Designing syntheses to minimize byproducts and waste streams. yale.edutradebe.com |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. yale.edutradebe.com |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity to human health and the environment. yale.edutradebe.com |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents or eliminating them altogether. yale.edutradebe.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. yale.edutradebe.com |

| Use of Renewable Feedstocks | Sourcing raw materials from renewable resources rather than depleting ones. yale.edutradebe.com |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. yale.edutradebe.com |

Applications of Flow Chemistry for Enhanced Efficiency in Cyclobutanone Synthesis

Flow chemistry has emerged as a powerful tool for enhancing the efficiency and safety of chemical syntheses, including the production of cyclobutanones. rsc.orgresearchgate.net This technology involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. mdpi.com The use of microreactors in flow chemistry provides several advantages, such as improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. researchgate.netmdpi.comnih.gov

In the context of 2-ethylcyclobutanone synthesis, flow chemistry can lead to higher yields, shorter reaction times, and improved product selectivity. researchgate.netmit.edu For example, a flow process for the synthesis of 2-substituted cyclobutanones via [2+2] cycloaddition of keteneiminium salts and ethylene (B1197577) gas has been reported to provide good to excellent yields under mild conditions. rsc.org The ability to operate at elevated temperatures and pressures in a controlled manner can also enable reactions that are not feasible in traditional batch setups. mit.eduillinois.edu

The benefits of applying flow chemistry to cyclobutanone synthesis are highlighted in the table below:

| Feature of Flow Chemistry | Advantage in Cyclobutanone Synthesis |

| Enhanced Heat and Mass Transfer | Improved reaction rates and yields. researchgate.netmit.edu |

| Precise Control of Reaction Parameters | Greater control over product selectivity and purity. researchgate.net |

| Increased Safety | Safer handling of hazardous reagents and unstable intermediates. nih.govnih.gov |

| Scalability | Straightforward scaling up of production. nih.gov |

| Automation | Potential for automated and continuous manufacturing processes. mdpi.com |

Photocatalysis and Electrocatalysis in the Transformation of 2-Ethylcyclobutanone